N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
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Description
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H16N2O6 and its molecular weight is 344.323. The purity is usually 95%.
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Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound notable for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This compound's unique structure combines a benzo[d][1,3]dioxole moiety with a pyrrolidine derivative, which may contribute to its biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C24H23N3O6, with a molecular weight of 449.5 g/mol. Its structural features include:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉N₃O₄ |
Molecular Weight | 449.5 g/mol |
CAS Number | 1448030-83-8 |
Anticancer Activity
Research has demonstrated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar benzo[d][1,3]dioxole derivatives possess anticancer properties through mechanisms such as:
- Inhibition of Cell Proliferation : Compounds were tested using the Sulforhodamine B (SRB) assay on HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines. The results indicated IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .
-
Mechanisms of Action : The anticancer effects are attributed to:
- EGFR Inhibition : Targeting epidermal growth factor receptor pathways.
- Induction of Apoptosis : Evaluated through annexin V-FITC assays and mitochondrial pathway assessments involving proteins like Bax and Bcl-2 .
- Cell Cycle Arrest : Studies showed alterations in cell cycle progression in treated cells.
Anti-inflammatory Activity
Compounds containing the benzo[d][1,3]dioxole structure often demonstrate anti-inflammatory properties. The sulfonamide moiety present in related compounds has been associated with inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha . This suggests potential therapeutic applications in conditions characterized by inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Cytotoxicity Studies : A study on benzodioxole derivatives showed promising results against solid tumor cell lines with varying degrees of cytotoxicity. Compounds demonstrated IC50 values ranging from 26 to 65 µM against different cancer types .
- In Vivo Studies : In vivo experiments involving diabetic mouse models indicated that some derivatives exhibited significant α-amylase inhibition, suggesting potential applications in managing diabetes alongside their anticancer properties .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c20-15(10-19-16(21)5-6-17(19)22)18-7-1-2-8-23-12-3-4-13-14(9-12)25-11-24-13/h3-4,9H,5-8,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOITIQIRWMZFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.